molecular formula C13H8F3NOS B13435108 8-(Trifluoromethyl)-phenothiazin-3-ol

8-(Trifluoromethyl)-phenothiazin-3-ol

Cat. No.: B13435108
M. Wt: 283.27 g/mol
InChI Key: AQBFCOXEDPJWCA-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-phenothiazin-3-ol is a chemical compound that features a trifluoromethyl group attached to a phenothiazine core. Phenothiazines are a class of heterocyclic compounds known for their diverse applications, particularly in the pharmaceutical industry. The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of phenothiazine derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The reaction conditions often include an organic solvent like tetrahydrofuran (THF) and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of 8-(Trifluoromethyl)-phenothiazin-3-ol may involve large-scale trifluoromethylation processes using more efficient and cost-effective reagents. For example, sodium trifluoroacetate can be used as a trifluoromethylating agent in the presence of a suitable catalyst . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-phenothiazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylated phenothiazine derivatives, sulfoxides, sulfones, and various substituted phenothiazines .

Scientific Research Applications

8-(Trifluoromethyl)-phenothiazin-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-phenothiazin-3-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to specific receptors or enzymes. This interaction can modulate the activity of neurotransmitters, leading to potential therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Trifluoromethyl)-phenothiazin-3-ol is unique due to its phenothiazine core, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group with the phenothiazine structure enhances its stability, bioavailability, and potential therapeutic applications .

Properties

Molecular Formula

C13H8F3NOS

Molecular Weight

283.27 g/mol

IUPAC Name

8-(trifluoromethyl)-10H-phenothiazin-3-ol

InChI

InChI=1S/C13H8F3NOS/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18)6-12(9)19-11/h1-6,17-18H

InChI Key

AQBFCOXEDPJWCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)O

Origin of Product

United States

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